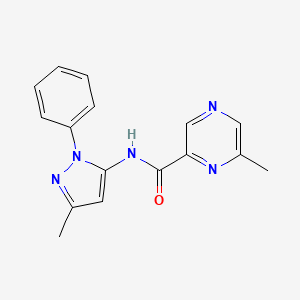

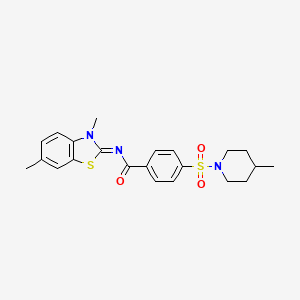

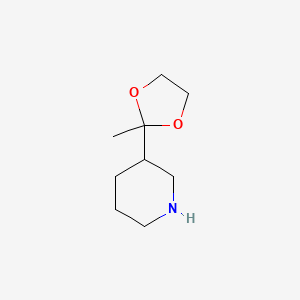

![molecular formula C24H22N2O5 B2952653 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide CAS No. 922029-23-0](/img/structure/B2952653.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms. The molecular formula is C22H17IN2O3 . The average mass is 484.286 Da and the monoisotopic mass is 484.028381 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 130-132°C and a predicted boiling point of 528.2±50.0 °C . The density is 1.39 g/cm3 .Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Reactions

Cyclization Techniques for Benzoxazepines : Research on the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines has demonstrated the utility of cyclization techniques. These compounds were obtained via Lewis acid-mediated cyclizations, highlighting a method that could potentially be applied to the synthesis of related benzoxazepines, including N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide (Katritzky et al., 2001).

Aza-Reformatsky Reaction with Cyclic Imines : The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been utilized for the synthesis of chiral derivatives, demonstrating a significant synthetic pathway that might be adaptable for crafting derivatives of the compound , ensuring high yields and enantioselectivities (Munck et al., 2017).

Potential Applications in Drug Development

Serotonin-3 (5-HT3) Receptor Antagonists : Studies on structurally related compounds have identified potent serotonin-3 (5-HT3) receptor antagonists, suggesting a potential area of application in addressing conditions such as nausea and vomiting associated with chemotherapy. This hints at possible research directions for evaluating the pharmacological activity of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide in similar domains (Harada et al., 1995).

Synthesis of Antidepressant Analogs : Research has demonstrated the synthetic utility of polynitroaromatic compounds for the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, analogs of known antidepressant drugs. This area of synthesis and the resultant biological activity present a promising avenue for exploring the therapeutic potential of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide (Samet et al., 2005).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c1-4-26-18-9-5-6-10-20(18)31-19-13-12-15(14-17(19)24(26)28)25-23(27)16-8-7-11-21(29-2)22(16)30-3/h5-14H,4H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXQIGBJTNPWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

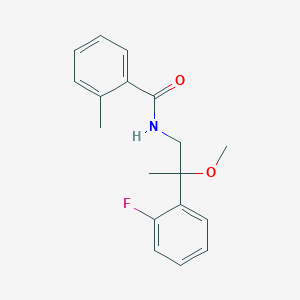

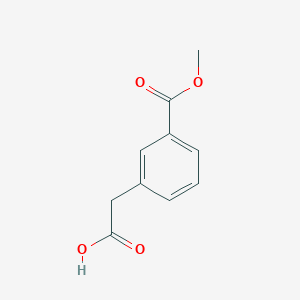

![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2952573.png)

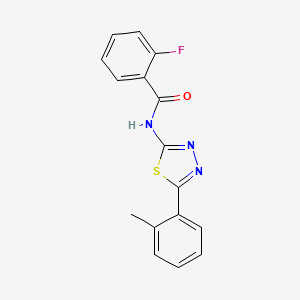

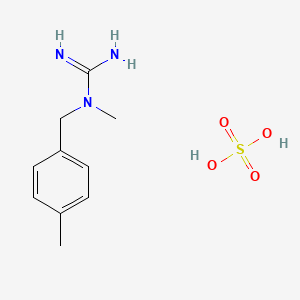

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2952578.png)

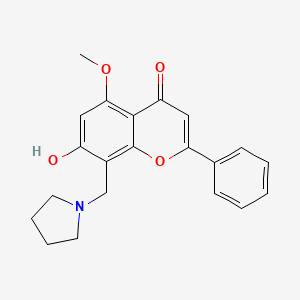

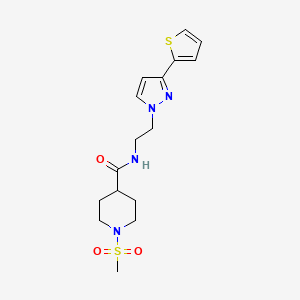

![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2952589.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)